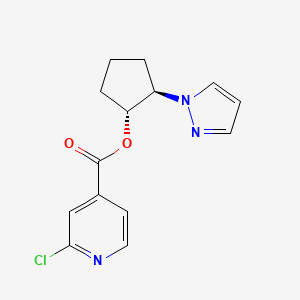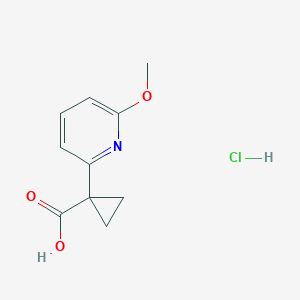
1-(5-chloro-2-methoxyphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-chloro-2-methoxyphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C17H12ClFN6O2 and its molecular weight is 386.77. The purity is usually 95%.
BenchChem offers high-quality 1-(5-chloro-2-methoxyphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-chloro-2-methoxyphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
- Compounds including 1,2,4-triazole derivatives have been synthesized for antimicrobial applications. These derivatives have shown good or moderate activities against various microorganisms, suggesting potential in antimicrobial research (Bektaş et al., 2007).
Synthesis and Structural Characterization
- The synthesis and characterization of 1,2,4-triazole derivatives have been reported. These studies often focus on the structural aspects, which can be crucial for understanding the compound's potential in various applications, including pharmaceuticals (Kariuki et al., 2021).
Anticancer Evaluation
- Some 1,2,4-triazole derivatives have been evaluated for their anticancer activity. These studies have shown that certain derivatives can exhibit good to moderate activity against various cancer cell lines, highlighting their potential in cancer research (Yakantham et al., 2019).
Synthesis of Bi-Heterocyclic Skeletons
- Bi-heterocyclic skeletons involving 1,2,4-triazole and oxadiazole have been synthesized for applications in energetic materials. These compounds have shown significant heat of detonation, indicating their potential in the field of materials science (Cao et al., 2020).
Fluorescence Properties
- Studies have also explored the fluorescence properties of compounds containing 1,2,4-triazole derivatives, which could be significant in the development of optical materials and sensors (Li et al., 2017).
Nematocidal Activity
- Novel 1,2,4-oxadiazole derivatives, including the triazole moiety, have been synthesized and evaluated for their nematocidal activities. These compounds have shown promising results against specific nematodes, suggesting potential agricultural applications (Liu et al., 2022).
properties
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN6O2/c1-26-13-7-4-10(18)8-12(13)25-15(20)14(22-24-25)17-21-16(23-27-17)9-2-5-11(19)6-3-9/h2-8H,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMSCJSULHRJRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-4,6-dimethyl-N-(4-phenoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2427267.png)
![3-(3-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B2427268.png)

![3-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid](/img/structure/B2427273.png)
![Ethyl 2-(2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)thiazol-4-yl)acetate](/img/structure/B2427274.png)
![N-(2-methoxyphenyl)-5-methyl-2-phenyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2427275.png)

![(2E)-3-(2-chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2427278.png)
![2-[2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2427279.png)




![2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]thio}-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2427289.png)